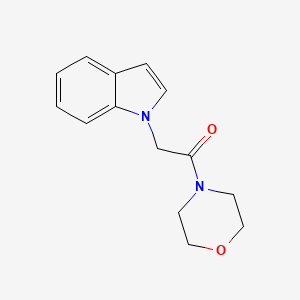

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-morpholin-4-yl-2-oxoethyl)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 72.5-76.5° C and a predicted boiling point of 458.2° C at 760 mmHg. Its predicted density is 1.2 g/cm3 and its refractive index is n20D 1.53 .Aplicaciones Científicas De Investigación

Regioselective Bond Formation : A study by Li et al. (2011) demonstrated the iodine-promoted regioselective C-C and C-N bonds formation of N-protected indole derivatives, leading to the creation of bioactive compounds like 2,3'-biindoles and 4-(1H-indol-2-yl)morpholines. This highlights the compound's utility in synthesizing complex molecular structures (Li et al., 2011).

Catalysis in Organic Reactions : Research by Xiang et al. (2011) found that morpholine, a component of the compound , can catalyze the C3 alkenylation of indoles with α,β-unsaturated aldehydes, demonstrating its potential as an efficient catalyst in oxidative dehydrogenative reactions (Xiang et al., 2011).

Synthesis of Novel Compounds : Medion-Simon and Pindur (1991) described reactions of amino-functionalized 3-vinyl-1H-indoles with dienophiles, leading to various substitution products, redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts. This showcases the compound's role in generating diverse chemical structures (Medion-Simon & Pindur, 1991).

Crystal Structures and Molecular Interactions : Kaynak et al. (2013) synthesized and analyzed the structures of various compounds including 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-(N-ethylthiosemicarbazone). They highlighted the importance of these compounds in understanding molecular interactions and structural analysis (Kaynak et al., 2013).

Anticancer Activity : Gaur et al. (2022) investigated the anticancer properties of indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring. This research underscores the potential medical applications of these compounds in cancer treatment (Gaur et al., 2022).

CNS Depressant Activity : Rawat and Shukla (2016) synthesized and evaluated the central nervous system depressant activity of morpholino-N-acetyl indoles, providing insights into the compound's potential therapeutic applications in neuropsychiatry (Rawat & Shukla, 2016).

Mecanismo De Acción

Target of Action

Morpholine derivatives have been found to interact with a wide variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

It is known that morpholine derivatives can interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Morpholine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties are crucial for determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the environment .

Propiedades

IUPAC Name |

2-indol-1-yl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDDBCFQQHQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)

![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)

![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-methylbenzamide](/img/structure/B2980664.png)